1-Cyclohexyl-3-ethyl-1H-indazole
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Overview
Description
1-Cyclohexyl-3-ethyl-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and have been widely studied for their potential therapeutic applications. The structure of this compound consists of a cyclohexyl group attached to the first position and an ethyl group attached to the third position of the indazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclohexyl-3-ethyl-1H-indazole can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-azidobenzaldehydes with amines can lead to the formation of indazoles via consecutive formation of C–N and N–N bonds without the need for a catalyst or solvent . Another method involves the Cu(OAc)2-catalyzed reaction of 2-(methylamino)benzonitrile with an organometallic reagent to form N–H ketimine species, followed by cyclization to yield 1H-indazoles .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition metal catalysts, such as copper or silver, is common in industrial settings to facilitate efficient cyclization reactions .
Chemical Reactions Analysis
Types of Reactions: 1-Cyclohexyl-3-ethyl-1H-indazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the indazole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antiviral, anticancer, and anti-inflammatory agent.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and viral infections.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-3-ethyl-1H-indazole involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to desired biological effects. For example, indazole derivatives have been shown to inhibit phosphoinositide 3-kinase δ, which plays a role in respiratory diseases . The exact molecular targets and pathways may vary depending on the specific application and context.
Comparison with Similar Compounds
1-Cyclohexyl-3-ethyl-1H-indazole can be compared with other indazole derivatives to highlight its uniqueness:
Similar Compounds: 1H-indazole, 2H-indazole, 3-amino-1H-indazole.
Properties
CAS No. |
377079-82-8 |
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Molecular Formula |
C15H20N2 |
Molecular Weight |
228.33 g/mol |
IUPAC Name |
1-cyclohexyl-3-ethylindazole |
InChI |
InChI=1S/C15H20N2/c1-2-14-13-10-6-7-11-15(13)17(16-14)12-8-4-3-5-9-12/h6-7,10-12H,2-5,8-9H2,1H3 |
InChI Key |
AVBCUVKYZANQIQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN(C2=CC=CC=C21)C3CCCCC3 |
Origin of Product |
United States |
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